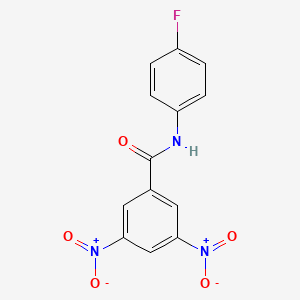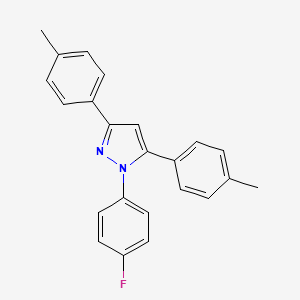![molecular formula C20H20BrN5OS B10894314 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylpropylidene)acetohydrazide](/img/structure/B10894314.png)
2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylpropylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-(1-PHENYLPROPYLIDENE)ACETOHYDRAZIDE: is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a triazole ring with a bromophenyl group, a methyl group, and an acetohydrazide moiety, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-(1-PHENYLPROPYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Methyl Group: The methyl group is added through alkylation reactions.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting hydrazine with acetic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, leading to the formation of corresponding reduced products.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced triazole derivatives and bromophenyl derivatives.
Substitution Products: Substituted triazole derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Antifungal Activity: It has shown potential as an antifungal agent in various studies.
Medicine:
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Drug Development: It serves as a lead compound in the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-(1-PHENYLPROPYLIDENE)ACETOHYDRAZIDE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 2-{[5-(4-BROMOPHENYL)-4-(2-METHYL-2-PROPENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-(3-NITROPHENYL)METHYLIDENEACETOHYDRAZIDE
- (±)-2-{[4-(4-BROMOPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYL-1-ETHANOL
Uniqueness:
- Structural Differences: The presence of the 1-phenylpropylidene group in 2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-(1-PHENYLPROPYLIDENE)ACETOHYDRAZIDE distinguishes it from similar compounds, which may have different substituents.
- Biological Activity: The unique combination of functional groups in this compound may result in distinct biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of 2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-(1-PHENYLPROPYLIDENE)ACETOHYDRAZIDE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C20H20BrN5OS |
|---|---|
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylpropylideneamino)acetamide |
InChI |
InChI=1S/C20H20BrN5OS/c1-3-17(14-7-5-4-6-8-14)22-23-18(27)13-28-20-25-24-19(26(20)2)15-9-11-16(21)12-10-15/h4-12H,3,13H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
LEKGGUFJYJNHIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NNC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B10894234.png)

![Diallyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B10894237.png)
![4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894241.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10894250.png)
![2-[(4-nitrophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B10894255.png)
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894263.png)
![9-bromo-5-cyclopropyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine](/img/structure/B10894264.png)

![2-[5-(1-benzyl-2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]-6-methylquinoline](/img/structure/B10894278.png)
![2-{(2E)-2-[(2E)-(3,5-dichloro-4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10894283.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B10894290.png)
![4-methyl-N'-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]benzenesulfonohydrazide](/img/structure/B10894300.png)

